molecular formula C7H6ClF B1611705 2-Chloro-4-fluorotoluene-alpha-13C CAS No. 287399-45-5

2-Chloro-4-fluorotoluene-alpha-13C

Cat. No. B1611705
M. Wt: 145.56 g/mol
InChI Key: CSARJIQZOSVYHA-OUBTZVSYSA-N
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Description

2-Chloro-4-fluorotoluene-alpha-13C, also known as 2-chloro-4-fluoro-1-methylbenzene, is a heterocyclic organic compound . It has a molecular weight of 145.58 and a molecular formula of C7H6ClF . The IUPAC name for this compound is 2-chloro-4-fluoro-1-methylbenzene .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluorotoluene-alpha-13C involves the generation of vibronically excited, jet-cooled benzyl-type radicals from the precursor 2-chloro-4-fluorotoluene . This process is achieved by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorotoluene-alpha-13C can be represented by the canonical SMILES string CC1=C(C=C(C=C1)F)Cl . The InChI key for this compound is CSARJIQZOSVYHA-OUBTZVSYSA-N .


Chemical Reactions Analysis

2-Chloro-4-fluorotoluene has been used in the preparation of 2-chloro-4-fluoro-benzylbromide . It generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorotoluene-alpha-13C has a boiling point of 154-156ºC (lit.) and a density of 1.205 g/mL at 25ºC . The refractive index n20/D is 1.499 (lit.) .

Safety And Hazards

The compound is classified as an irritant (Xi) according to the Hazard Statements . The Safety Descriptions suggest avoiding contact with skin and eyes .

Future Directions

As for future directions, 2-Chloro-4-fluorotoluene-alpha-13C is offered by Alfa Chemistry for experimental and research use . Its potential applications and advancements would depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

2-chloro-4-fluoro-1-(113C)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARJIQZOSVYHA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583909
Record name 2-Chloro-4-fluoro-1-(~13~C)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorotoluene-alpha-13C

CAS RN

287399-45-5
Record name 2-Chloro-4-fluoro-1-(~13~C)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-45-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorotoluene-alpha-13C
Reactant of Route 2
2-Chloro-4-fluorotoluene-alpha-13C
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2-Chloro-4-fluorotoluene-alpha-13C
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-4-fluorotoluene-alpha-13C

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